molecular formula C17H24N4O3 B5562851 N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5562851
M. Wt: 332.4 g/mol
InChI Key: OLMWJDISQSJSNC-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles have been synthesized through various methods. For example, they can be derived from furan by the replacement of two methylene groups with two nitrogen atoms . The aromaticity is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Physical And Chemical Properties Analysis

Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine. Its molecular formula is C2H2ON2 and having a molecular mass of 70.05 g/mol which is soluble in water .

Scientific Research Applications

Synthesis and Biological Activity Prediction

A study by Kharchenko, Detistov, and Orlov (2008) presented a one-pot condensation method to form novel bicyclic systems, including compounds with 1,2,4-oxadiazole rings, and predicted their biological activities. This synthesis pathway could potentially include derivatives similar to the compound , highlighting innovative approaches to develop compounds with predicted biological activities (Kharchenko, Detistov, & Orlov, 2008).

Anticonvulsant and Antidepressant Potential

Research by Thomas, Nanda, Kothapalli, and Hamane (2016) explored the synthesis and pharmacological evaluation of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and their 2-azetidinones derivatives, showing potential antidepressant and nootropic activities. This suggests that structurally related compounds, including those with 1,2,4-oxadiazole motifs, could possess CNS activity, offering a path for developing new therapeutic agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Medicinal Chemistry Strategies

Linton et al. (2011) discussed medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) in the development of androgen receptor antagonists, involving systematic structure modifications of imidazo[1,2-a]pyrimidine. While not directly related to the compound , this study exemplifies the importance of structural modifications in enhancing the stability and efficacy of potential therapeutic agents, which could be applicable to optimizing the properties of compounds with 1,2,4-oxadiazole rings (Linton et al., 2011).

Tuberculostatic Activity

Foks, Pancechowska-Ksepko, Janowiec, Zwolska, and AUGUSTYNOWICZ-KOPEĆ (2004) investigated the tuberculostatic activity of derivatives with 1,3,4-oxadiazole and 1,2,4-triazole rings, highlighting the potential of these heterocyclic systems in combating tuberculosis. This indicates that compounds featuring 1,2,4-oxadiazole rings, such as the one , might also be explored for their antimycobacterial properties (Foks et al., 2004).

Mechanism of Action

While the specific mechanism of action for your compound is not available, oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity, etc .

Future Directions

The future directions in the field of oxadiazole research involve the design and synthesis of new derivatives with potential biological activities. These compounds are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c22-15-8-12(10-21(15)13-6-7-13)17(23)18-9-14-19-16(20-24-14)11-4-2-1-3-5-11/h11-13H,1-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMWJDISQSJSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)CNC(=O)C3CC(=O)N(C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide

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